Fluasterone
説明
Fluasterone, also known as 3β-dehydroxy-16α-fluoro-DHEA or 16α-fluoroandrost-5-en-17-one, is a fluorinated synthetic analogue of dehydroepiandrosterone (DHEA) which was under investigation by Aeson Therapeutics for a variety of therapeutic indications including cancer, cardiovascular diseases, diabetes, obesity, and traumatic brain injury among others .
Synthesis Analysis
Fluasterone is a modification of DHEA in which the C3β hydroxyl has been removed and a hydrogen atom has been substituted with a fluorine atom at the C16α position . More detailed information about the synthesis process of Fluasterone can be found in the relevant scientific literature .Molecular Structure Analysis
The molecular formula of Fluasterone is C19H27FO. It has a molar mass of 290.422 g/mol . The structure includes 6 defined stereocenters .Chemical Reactions Analysis
Fluasterone is a potent uncompetitive inhibitor of G6PDH . It retains the anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic, as well as certain immunomodulating activities of DHEA .Physical And Chemical Properties Analysis
Fluasterone has a molecular weight of 290.4 g/mol and a molecular formula of C19H27FO . More detailed physical and chemical properties can be found in the relevant databases .科学的研究の応用
Cancer Treatment
Fluasterone has been investigated for its potential in cancer treatment . It has shown to have anti-cancer effects, blocking DMBA activation as well as TPA-induced inflammation, hyperplasia, and papilloma formation . This suggests that Fluasterone could be a promising candidate for cancer therapy.
Cardiovascular Diseases
Fluasterone was under investigation by Aeson Therapeutics for potential therapeutic indications in cardiovascular diseases . However, the exact mechanism and effectiveness in this field are still under research.
Diabetes Management
Fluasterone has shown potential in diabetes management. It exhibits DHEA-like effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties . Oral fluasterone was shown to be superior to control in reduction of plasma glucose levels .
Obesity Treatment
Fluasterone has been studied for its potential in obesity treatment . It retains the anti-obesic activities of DHEA, which suggests it could be a promising candidate for obesity management .
Traumatic Brain Injury
Fluasterone was also under investigation for potential therapeutic indications in traumatic brain injury . The exact mechanism and effectiveness in this field are still under research.
Treatment of Hypercortisolemia and Cushing Syndrome
Fluasterone buccal tablets have been suggested as a promising therapy for the metabolic effects of hypercortisolemia and Cushing syndrome . An orphan-drug designation for fluasterone has been granted by the FDA for treatment of Cushing’s syndrome (CS), including hyperglycemia, nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatosis (NAS) .
Rheumatoid Arthritis
Oral studies showed efficacy in patients having rheumatoid arthritis . However, due to extensive first-pass metabolism, oral dosing was discontinued .
Hypertriglyceridemia
Fluasterone has shown potential in the treatment of hypertriglyceridemia . Oral studies showed efficacy in patients having hypertriglyceridemia .
作用機序
Target of Action
Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule .
Mode of Action
Fluasterone interacts with its targets by inhibiting NF-kB activation and reducing oxidative stress . This interaction results in the suppression of inflammation, making it effective in preclinical models of chronic inflammatory diseases including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis, and lupus erythematosus .
Biochemical Pathways
It is known that fluasterone has a potent uncompetitive inhibitory effect on glucose-6-phosphate dehydrogenase (g6pdh), which is stronger than that of dhea . This inhibition may play a role in its anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic activities .
Pharmacokinetics
It is known that due to extensive first-pass hepatic and/or gastrointestinal metabolism, very high doses of fluasterone are necessary for effectiveness .
Result of Action
The molecular and cellular effects of Fluasterone’s action include the suppression of inflammation and the reduction of oxidative stress . It has shown effectiveness in pre
将来の方向性
特性
IUPAC Name |
(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-NBBHSKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920920 | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report] | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
112859-71-9 | |
Record name | Fluasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluasterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUASTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。